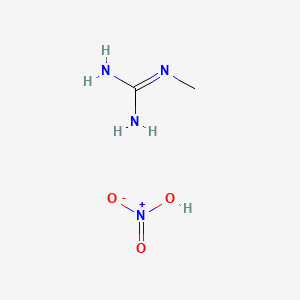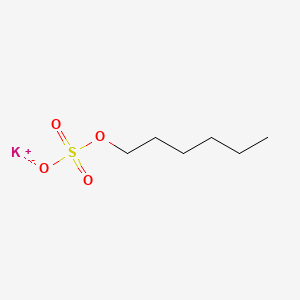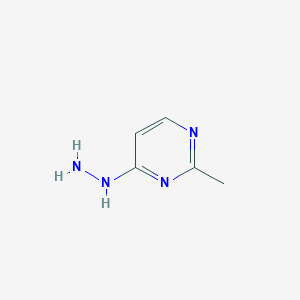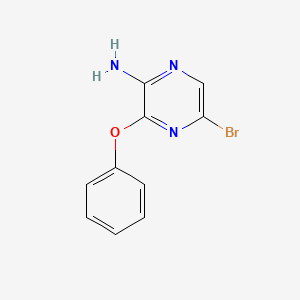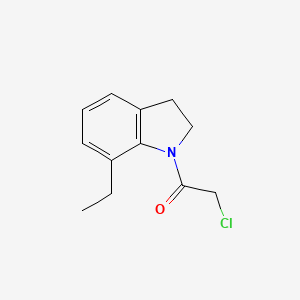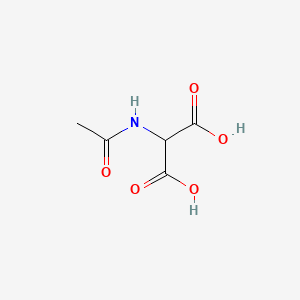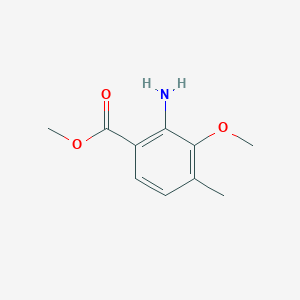![molecular formula C20H15NS2 B3191540 [2,2'-Bithiophen]-5-amine, N,N-diphenyl- CAS No. 554416-50-1](/img/structure/B3191540.png)
[2,2'-Bithiophen]-5-amine, N,N-diphenyl-
Descripción general
Descripción
[2,2’-Bithiophen]-5-amine, N,N-diphenyl-: is an organic compound that belongs to the class of bithiophenes. Bithiophenes are heterocyclic compounds containing two thiophene rings. Thiophenes are five-membered rings with one sulfur atom. This compound is characterized by the presence of an amine group at the 5-position of the bithiophene structure, with two phenyl groups attached to the nitrogen atom. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [2,2’-Bithiophen]-5-amine, N,N-diphenyl- typically involves the following steps:
Formation of Bithiophene Core: The bithiophene core can be synthesized through various methods, including the Stille coupling reaction, which involves the coupling of two thiophene units using a palladium catalyst.
Introduction of Amine Group: The amine group can be introduced through a nucleophilic substitution reaction, where an amine precursor reacts with the bithiophene core.
Attachment of Phenyl Groups: The phenyl groups can be attached to the nitrogen atom through a Friedel-Crafts alkylation reaction, where benzene reacts with the amine group in the presence of a Lewis acid catalyst.
Industrial Production Methods: Industrial production of [2,2’-Bithiophen]-5-amine, N,N-diphenyl- may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the sulfur atoms in the thiophene rings are oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amine groups or reduce the thiophene rings to dihydrothiophenes.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are used in substitution reactions.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, dihydrothiophenes.
Substitution: Various substituted bithiophenes depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of more complex organic molecules.
Catalysis: It can act as a ligand in catalytic reactions, enhancing the reactivity and selectivity of catalysts.
Biology:
Biomolecular Interactions: The compound can be used to study interactions between small molecules and biological macromolecules such as proteins and nucleic acids.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of new therapeutic agents.
Industry:
Materials Science: The compound is used in the development of advanced materials such as organic semiconductors and conductive polymers.
Mecanismo De Acción
The mechanism of action of [2,2’-Bithiophen]-5-amine, N,N-diphenyl- involves its interaction with molecular targets such as enzymes, receptors, and nucleic acids. The compound can form non-covalent interactions such as hydrogen bonds, π-π stacking, and van der Waals forces with its targets. These interactions can modulate the activity of the targets, leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction.
Comparación Con Compuestos Similares
Thiophene: A simpler analog with a single thiophene ring.
Bithiophene: A compound with two thiophene rings but lacking the amine and phenyl groups.
Diphenylamine: A compound with two phenyl groups attached to an amine, but lacking the bithiophene core.
Uniqueness:
Structural Complexity: The presence of both the bithiophene core and the diphenylamine moiety makes [2,2’-Bithiophen]-5-amine, N,N-diphenyl- structurally unique.
Functional Versatility: The compound’s ability to undergo various chemical reactions and form diverse interactions makes it versatile for different applications.
Propiedades
IUPAC Name |
N,N-diphenyl-5-thiophen-2-ylthiophen-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15NS2/c1-3-8-16(9-4-1)21(17-10-5-2-6-11-17)20-14-13-19(23-20)18-12-7-15-22-18/h1-15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXMKNKGYLMANQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(S3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15NS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00787647 | |
| Record name | N,N-Diphenyl[2,2'-bithiophen]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
554416-50-1 | |
| Record name | N,N-Diphenyl[2,2'-bithiophen]-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00787647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


